Cas no 479065-02-6 (5-Bromodescyano Citalopram Hydrobromide)

5-Bromodescyano Citalopram Hydrobromide 化学的及び物理的性質
名前と識別子
-
- Bromo analog of citalopram hydrobromide
- 5-Bromodescyano Citalopram Hydrobromide
- 3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine,hydrobromide
- 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine hydrobromide
- (1(4’-FLUOROPHENYL)-1- (3-DIMETHYLAMINOPROPYL)-5- BROMOPHTHALANE HYDROBROMIDE
-
5-Bromodescyano Citalopram Hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B683285-5mg |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | 5mg |
$ 1045.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1134222-25MG |
479065-02-6 | 25MG |
¥14114.48 | 2023-01-05 | |||
TRC | B683285-10mg |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | 10mg |
$ 1832.00 | 2023-04-18 | ||
TRC | B683285-1mg |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | 1mg |
$ 236.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1906-50MG |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | Pharmaceutical Secondary Standard; Certified Reference Material | 50MG |
¥7567.97 | 2022-02-23 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1134222-25MG |
Citalopram Related Compound H |
479065-02-6 | 25mg |
¥11470.78 | 2025-01-16 | ||
TRC | B683285-25mg |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | 25mg |
$ 4500.00 | 2023-09-08 |
5-Bromodescyano Citalopram Hydrobromide 関連文献
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
5-Bromodescyano Citalopram Hydrobromideに関する追加情報
Research Brief on 5-Bromodescyano Citalopram Hydrobromide (CAS: 479065-02-6): Recent Advances and Applications
5-Bromodescyano Citalopram Hydrobromide (CAS: 479065-02-6) is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. This compound has garnered significant attention in recent years due to its potential applications in neuropharmacology and as a tool for studying serotonin transporter (SERT) mechanisms. Recent studies have explored its synthesis, pharmacological properties, and therapeutic potential, positioning it as a promising candidate for further research and development.
The synthesis of 5-Bromodescyano Citalopram Hydrobromide involves the bromination of descyano citalopram, followed by salt formation with hydrobromic acid. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research purposes. A 2023 study published in the Journal of Medicinal Chemistry highlighted an optimized synthetic route that reduces byproduct formation and enhances scalability, which is critical for future preclinical and clinical studies.
Pharmacologically, 5-Bromodescyano Citalopram Hydrobromide exhibits a high affinity for SERT, similar to its parent compound citalopram. However, preliminary studies suggest that its binding kinetics and selectivity profile may differ, offering unique insights into SERT modulation. A recent in vitro study demonstrated that this compound has a slower dissociation rate from SERT compared to citalopram, which could translate to prolonged therapeutic effects. These findings were published in Neuropharmacology (2024) and have sparked interest in its potential as a long-acting antidepressant.
In addition to its pharmacological properties, 5-Bromodescyano Citalopram Hydrobromide has been utilized as a radioligand in positron emission tomography (PET) imaging studies. A 2023 research paper in ACS Chemical Neuroscience reported the successful labeling of this compound with fluorine-18, enabling non-invasive visualization of SERT density in the brain. This application could significantly advance our understanding of serotonin-related disorders and facilitate the development of personalized treatment strategies.
Despite these promising developments, challenges remain in the clinical translation of 5-Bromodescyano Citalopram Hydrobromide. Current research is focused on elucidating its metabolic stability, toxicity profile, and potential off-target effects. A recent preclinical study published in Drug Metabolism and Disposition (2024) identified several metabolites of this compound, some of which may contribute to its overall pharmacological activity. Further investigations are needed to fully characterize its safety and efficacy profile.
In conclusion, 5-Bromodescyano Citalopram Hydrobromide (CAS: 479065-02-6) represents a valuable tool for both basic and applied research in neuropharmacology. Its unique binding properties, synthetic accessibility, and potential applications in imaging and therapy make it a compound of significant interest. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ultimately paving the way for novel treatments for serotonin-related disorders.
479065-02-6 (5-Bromodescyano Citalopram Hydrobromide) 関連製品
- 1261916-79-3(2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid)
- 1260624-14-3(N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)
- 760947-12-4(6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)
- 1691952-99-4(3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid)
- 1532670-22-6(3-(2-methylphenyl)butan-2-amine)
- 1367914-13-3(3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one)
- 332382-04-4(<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e)
- 2228561-36-0(2-(but-3-yn-2-yl)-4,6-difluorophenol)
- 1396682-87-3(N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide)
- 361160-07-8(N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide)



